molecular formula C13H10Cl2FNO3S B2827897 2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide CAS No. 2305297-18-9

2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2827897
CAS No.: 2305297-18-9
M. Wt: 350.19
InChI Key: BQLXYVAMIOTDPZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is an organic compound with a complex structure that includes dichloro, fluorophenyl, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of the dichloro, fluorophenyl, and methoxy groups is achieved through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of reaction parameters and purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the sulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(2-fluorophenyl)benzenesulfonamide
  • 4-Methoxybenzenesulfonamide
  • N-(2-Fluorophenyl)-4-methoxybenzenesulfonamide

Uniqueness

2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

2,5-dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO3S/c1-20-12-6-9(15)13(7-8(12)14)21(18,19)17-11-5-3-2-4-10(11)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLXYVAMIOTDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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